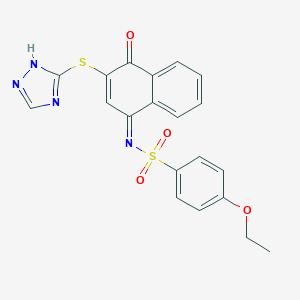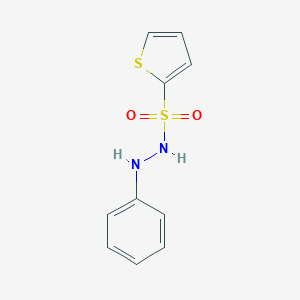
4-ethoxy-N-(4-oxo-3-(1H-1,2,4-triazol-3-ylsulfanyl)-1(4H)-naphthalenylidene)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-(4-oxo-3-(1H-1,2,4-triazol-3-ylsulfanyl)-1(4H)-naphthalenylidene)benzenesulfonamide, commonly known as EOTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
EOTB exerts its antitumor effects by targeting specific cellular pathways involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of various enzymes and proteins, including topoisomerase II and NF-κB, which play crucial roles in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
EOTB has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune responses. It has also been shown to have anti-inflammatory effects and can inhibit the growth of microbial infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using EOTB in lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, its limitations include its relatively low solubility and stability, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on EOTB, including the development of new formulations and delivery methods to overcome its limitations. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other areas, such as infectious disease and immunology.
Méthodes De Synthèse
EOTB can be synthesized through a multi-step process involving the reaction of 4-ethoxybenzenesulfonyl chloride with 4-amino-3-(1H-1,2,4-triazol-3-ylsulfanyl)-1(4H)-naphthalenone in the presence of a base. The resulting compound is then further reacted with 4-nitrobenzenesulfonyl chloride to obtain EOTB.
Applications De Recherche Scientifique
EOTB has shown promising results in various scientific research applications, including the treatment of cancer, inflammation, and microbial infections. Its potential as an antitumor agent has been studied extensively, with research indicating that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Propriétés
Formule moléculaire |
C20H16N4O4S2 |
|---|---|
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
(NZ)-4-ethoxy-N-[4-oxo-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C20H16N4O4S2/c1-2-28-13-7-9-14(10-8-13)30(26,27)24-17-11-18(29-20-21-12-22-23-20)19(25)16-6-4-3-5-15(16)17/h3-12H,2H2,1H3,(H,21,22,23)/b24-17- |
Clé InChI |
LUJFFLJVSMRJEU-ULJHMMPZSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)SC4=NC=NN4 |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)SC4=NC=NN4 |
SMILES canonique |
CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)SC4=NC=NN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280710.png)
![N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280712.png)
![2-{[(1-Methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B280716.png)
![3-{[(1-Methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B280717.png)
![N-(4-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B280718.png)
![1-ethyl-N-isonicotinoyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280720.png)
![N-(4-methoxyphenyl)-1-methyl-2-oxo-N-(3-pyridinylcarbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280722.png)
![N-(4-methoxyphenyl)-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]isonicotinamide](/img/structure/B280723.png)
![N-(4-methoxyphenyl)-1-methyl-2-oxo-N-(phenylacetyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280724.png)
![N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan](/img/structure/B280725.png)

![5-{[(4-Isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B280727.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B280730.png)
![5-{[(4-Ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B280731.png)
